![molecular formula C14H18N2O3 B6538675 methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate CAS No. 1060327-51-6](/img/structure/B6538675.png)
methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate
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Overview
Description
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, N-CO-O, is a functional group that consists of a carbonyl group (C=O) flanked by a nitrogen and an oxygen atom. Carbamates are widely used in insecticides, fungicides, pharmaceuticals, and other applications .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a phenyl group through an ethyl linker. The carbamate group is attached to the phenyl group .Chemical Reactions Analysis
Carbamates are generally stable but can hydrolyze under acidic or alkaline conditions to yield the corresponding alcohol and isocyanic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. Generally, carbamates have moderate polarity and can form hydrogen bonds, influencing their solubility and reactivity .Scientific Research Applications
Anti-Inflammatory Activity
Compounds similar to “methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate” have been synthesized and evaluated for their anti-inflammatory activity. For instance, the compound (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide exhibited superior anti-inflammatory activity compared to the standard, ibuprofen .
Antitumor Activity
Coumarin derivatives, which share a similar structure with the compound , have demonstrated antitumor activity . This makes them a potential candidate for cancer treatment research.
Anti-HIV Activity
Studies on coumarin derivatives have also shown potential anti-HIV activity . This suggests that similar compounds could be explored for their potential use in HIV treatment.
Antibacterial and Antifungal Activity
Coumarin derivatives have shown significant antibacterial and antifungal activities . This suggests that they could be used in the development of new antimicrobial agents .
Anticoagulant Activity
Coumarin derivatives have been found to inhibit the enzyme VKOR, which is involved in blood clotting . This suggests potential applications in the development of anticoagulant drugs.
Central Nervous System Stimulant
Coumarin derivatives have shown potential as central nervous system stimulants . This suggests possible applications in the treatment of neurological disorders.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as the one in the given structure, have been reported to show activity against various targets . For instance, some compounds have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can influence the biological activity of a compound . The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to interact with various biochemical pathways .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the pharmacophore space due to sp3-hybridization, which could potentially influence the bioavailability of the compound .
Result of Action
Compounds with a pyrrolidine ring have been reported to show various biological activities .
Action Environment
It is known that the steric factors and the spatial orientation of substituents can influence the biological activity of compounds with a pyrrolidine ring .
Safety and Hazards
properties
IUPAC Name |
methyl N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-14(18)15-12-6-4-11(5-7-12)10-13(17)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTDDEYBCSNIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)carbamate |
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